3-(4-Fluorophenyl)thian-3-ol
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Overview
Description
3-(4-Fluorophenyl)thian-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a thian-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)thian-3-ol typically involves the reaction of 4-fluorobenzaldehyde with a thian-3-ol precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-ol moiety to a thiane ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)thian-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)thian-4-ol
- 2-(4-Fluorophenyl)thian-2-ol
- 3-(4-Chlorophenyl)thian-3-ol
Uniqueness
3-(4-Fluorophenyl)thian-3-ol is unique due to the specific positioning of the fluorophenyl group and the thian-3-ol moiety. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C11H13FOS |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13FOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 |
InChI Key |
CZFIZOJJYHAKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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